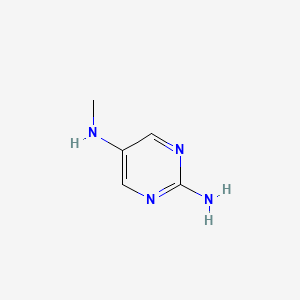
Ethyl 1-amino-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-amino-2-naphthoate is an organic compound with the molecular formula C13H13NO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an ethyl ester group and an amino group attached to the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 1-amino-2-naphthoate can be synthesized through several methods. One common approach involves the reaction of 1-naphthoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form ethyl 1-naphthoate. This intermediate is then subjected to nitration to introduce a nitro group at the 2-position, followed by reduction using a reducing agent like iron and hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Ethyl 1-amino-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated naphthalene derivatives.
科学的研究の応用
Ethyl 1-amino-2-naphthoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a fluorescent probe for studying biological systems and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 1-amino-2-naphthoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 1-amino-2-naphthoate can be compared with other similar compounds, such as:
Ethyl 2-amino-1-naphthoate: Similar in structure but with the amino group at a different position, leading to different reactivity and applications.
1-Amino-2-naphthol: Contains a hydroxyl group instead of an ethyl ester, affecting its solubility and reactivity.
2-Amino-1-naphthoic acid: Contains a carboxylic acid group instead of an ethyl ester, influencing its acidity and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
ethyl 1-aminonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,2,14H2,1H3 |
InChIキー |
LLRCYIYUZPRWKL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



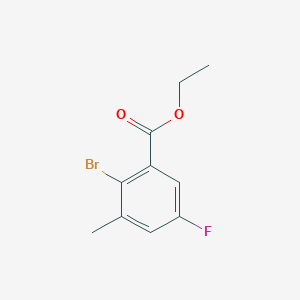

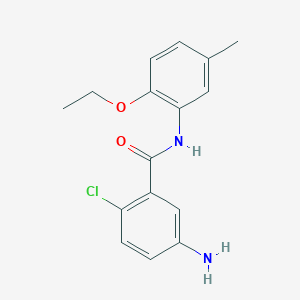
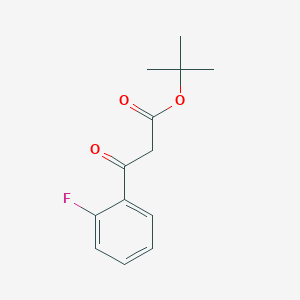
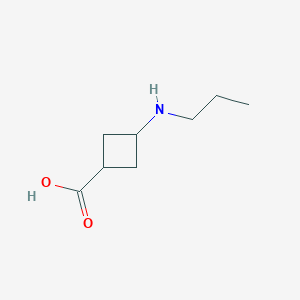

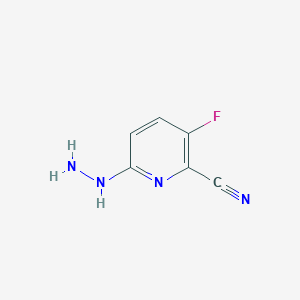
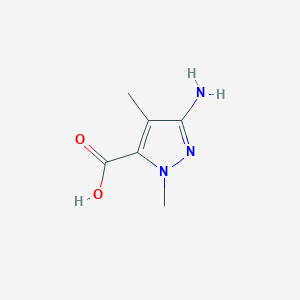
![Tert-butyl3-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015978.png)


![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13015995.png)
